molecular formula C28H32N2O5 B1239173 ナルフラフィン CAS No. 152657-84-6

ナルフラフィン

カタログ番号: B1239173
CAS番号: 152657-84-6
分子量: 476.6 g/mol
InChIキー: XGZZHZMWIXFATA-UEZBDDGYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Treatment of Pruritus

Clinical Efficacy in Hemodialysis Patients
Nalfurafine hydrochloride has been clinically approved in Japan for the treatment of resistant pruritus in patients undergoing hemodialysis. A pivotal study demonstrated that intravenous administration significantly reduced itching intensity among 144 patients, with marked improvements observed in visual analogue scale (VAS) scores . Further trials indicated that oral formulations also effectively alleviate pruritus, with a recent randomized controlled trial showing a mean VAS decrease of 11.37 mm in patients receiving 5 µg doses compared to placebo .

Chronic Liver Disease
Nalfurafine has also shown promise in treating pruritus associated with chronic liver disease. A study involving 326 patients reported significant reductions in itching severity, with VAS scores improving from 70 mm to 30 mm after 12 weeks of treatment . The findings suggest that shorter periods of suffering from pruritus correlate with better treatment outcomes.

Pain Management

Adjunct Therapy for Pain Relief
Research indicates that nalfurafine may serve as an adjunct therapy for pain management due to its unique pharmacological profile. Unlike typical kappa-opioid receptor agonists, which often cause significant side effects such as dysphoria and sedation, nalfurafine exhibits analgesic properties without these adverse effects at therapeutic doses . This characteristic positions nalfurafine as a potential candidate for combination therapy with mu-opioid receptor ligands to enhance pain relief while minimizing side effects.

Substance Use Disorders

Opioid Use Disorder
Nalfurafine's role in opioid use disorder is under investigation due to its action on the kappa-opioid receptor, which may help mitigate withdrawal symptoms and cravings associated with opioid dependence. Preliminary studies suggest that it could be beneficial as part of a treatment regimen aimed at reducing opioid use and preventing relapse . Its unique mechanism may offer a new avenue for therapy, especially considering the limitations of current treatments such as methadone or buprenorphine.

Alcohol Use Disorder
Similar to its potential application in opioid dependence, nalfurafine is being explored for its effects on alcohol use disorder. The compound's ability to modulate kappa-opioid receptors may help reduce alcohol cravings and consumption, although more extensive clinical trials are needed to establish its efficacy in this area .

Clinical Trials Overview

Study TypePopulationInterventionOutcome MeasuresResults Summary
Randomized Controlled TrialHemodialysis Patients (144)Intravenous NalfurafineVAS Score ReductionSignificant reduction in pruritus intensity
Multicenter StudyChronic Liver Disease (326)Oral NalfurafineVAS Score ImprovementVAS improved from 70 mm to 30 mm after 12 weeks
Phase III TrialRefractory Pruritus PatientsOral Nalfurafine (5 µg)VAS Score ComparisonMean decrease of 11.37 mm vs placebo

Preclinical Studies

Preclinical studies have elucidated nalfurafine's pharmacological properties, highlighting its anti-pruritic and analgesic effects while demonstrating a favorable side-effect profile compared to traditional kappa-opioid receptor agonists. These studies indicate that nalfurafine can produce therapeutic effects without inducing significant motor impairment or aversion behaviors typically associated with other kappa-opioid receptor agonists .

作用機序

ナルフラフィンは、カッパオピオイド受容体を選択的に活性化することでその効果を発揮します。この活性化は、神経伝達物質の放出を阻害し、痛みと痒みの経路を調節します。関与する分子標的には、カッパオピオイド受容体とその関連するシグナル伝達経路、例えばGタンパク質共役受容体シグナル伝達経路が含まれます。 ナルフラフィンの独自の作用機序により、他のオピオイド受容体アゴニストに関連する典型的な副作用なしに、抗掻痒効果と鎮痛効果を提供できます .

類似の化合物との比較

ナルフラフィンは、その高い選択性と効力のために、カッパオピオイド受容体アゴニストの中ではユニークです。類似の化合物には、以下が含まれます。

ナルフラフィンは、幻覚作用がなく、抗掻痒薬として臨床的に使用されている点が際立っています .

生化学分析

Biochemical Properties

Nalfurafine plays a significant role in biochemical reactions by interacting with the κ-opioid receptor (KOR). This interaction is crucial for its therapeutic effects. Nalfurafine binds to the KOR with high affinity, leading to the activation of G-protein signaling pathways . This binding results in the modulation of various downstream effectors, including adenylate cyclase, which decreases cyclic AMP levels, and ion channels, which affect cellular excitability. The interaction of nalfurafine with KOR also influences the release of neurotransmitters, such as dopamine and serotonin, thereby affecting pain perception and mood regulation .

Cellular Effects

Nalfurafine exerts various effects on different types of cells and cellular processes. In neuronal cells, nalfurafine modulates cell signaling pathways by activating KOR, leading to changes in gene expression and cellular metabolism . This activation results in the inhibition of neurotransmitter release, which can reduce pain and pruritus. Additionally, nalfurafine has been shown to influence cell function in renal cells by enhancing diuretic responses and limiting electrolyte losses when used in combination with standard-of-care diuretics . These effects highlight the potential of nalfurafine in managing conditions related to fluid balance and electrolyte homeostasis.

Molecular Mechanism

The molecular mechanism of action of nalfurafine involves its binding to the κ-opioid receptor (KOR). Upon binding, nalfurafine activates G-protein signaling pathways, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This reduction in cyclic AMP levels results in the modulation of ion channels and neurotransmitter release. Nalfurafine’s ability to selectively activate KOR without significant central nervous system adverse effects is attributed to its G-protein-biased agonism . This selective activation allows for the therapeutic benefits of nalfurafine while minimizing potential side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nalfurafine have been observed to change over time. Studies have shown that nalfurafine maintains its stability and efficacy over extended periods . In chronic liver disease patients, nalfurafine administration led to a continuous improvement in pruritus symptoms over a follow-up period of more than 12 weeks . The long-term suppression of pruritus without significant safety problems indicates the stability and sustained efficacy of nalfurafine in clinical use .

Dosage Effects in Animal Models

The effects of nalfurafine vary with different dosages in animal models. In studies involving conscious Sprague-Dawley rats, nalfurafine administration resulted in a marked diuresis and a decrease in mean arterial pressure . When coadministered with diuretics, nalfurafine significantly increased urine output and decreased sodium and potassium excretion . These findings suggest that nalfurafine enhances the diuretic response while limiting electrolyte losses, offering a new approach to managing cardiovascular conditions . High doses of nalfurafine may lead to adverse effects, such as oral dryness and anemia, as observed in some clinical studies .

Metabolic Pathways

Nalfurafine is involved in various metabolic pathways, primarily through its interaction with the κ-opioid receptor (KOR). The activation of KOR by nalfurafine leads to the modulation of adenylate cyclase activity and cyclic AMP levels . This interaction affects metabolic flux and the levels of metabolites involved in neurotransmitter release and cellular excitability. Additionally, nalfurafine’s influence on diuretic responses suggests its involvement in renal metabolic pathways related to fluid and electrolyte balance .

Transport and Distribution

Nalfurafine is transported and distributed within cells and tissues through its interaction with the κ-opioid receptor (KOR). Upon binding to KOR, nalfurafine is internalized and distributed to various cellular compartments . This distribution is crucial for its therapeutic effects, as it allows nalfurafine to modulate cell signaling pathways and neurotransmitter release. The transport and distribution of nalfurafine also influence its localization and accumulation within specific tissues, such as the brain and kidneys .

Subcellular Localization

The subcellular localization of nalfurafine is primarily determined by its interaction with the κ-opioid receptor (KOR). Upon binding to KOR, nalfurafine is directed to specific cellular compartments, including the plasma membrane and intracellular vesicles . This localization is essential for its activity and function, as it allows nalfurafine to modulate ion channels and neurotransmitter release effectively. Additionally, post-translational modifications of nalfurafine may influence its targeting to specific organelles and compartments within the cell .

準備方法

合成経路と反応条件

ナルフラフィンは、ナルトレキソンを出発物質とする一連の化学反応によって合成されます。重要な工程には、シクロプロピルメチル基の導入とフリルアクリルアミド部分の形成が含まれます。合成経路には、以下の工程が含まれます。

工業的製造方法

ナルフラフィンの工業的製造には、上記で説明した合成経路のスケールアップが含まれます。プロセスは収量と純度を最適化するために、温度、圧力、pHなどの反応条件を慎重に管理しています。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、高純度と品質が保証されます .

化学反応の分析

反応の種類

ナルフラフィンは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物には、ナルフラフィンの様々な酸化された、還元された、および置換された誘導体があります。 これらの誘導体は、異なる薬理学的特性を持つ可能性があり、潜在的な治療用途について研究されることがよくあります .

科学研究への応用

ナルフラフィンは、以下を含む幅広い科学研究への応用があります。

    化学: ナルフラフィンは、カッパオピオイド受容体アゴニストの構造活性相関を研究するためのモデル化合物として使用されます。

    生物学: ナルフラフィンは、痛み調節や痒み感覚など、様々な生物学的プロセスにおけるカッパオピオイド受容体の役割を調査するために使用されます。

    医学: ナルフラフィンは、尿毒症性そう痒症の治療に臨床的に使用されており、他の種類のそう痒症や疼痛状態の治療における潜在的な使用について研究されています。

    産業: ナルフラフィンは、製薬業界において、新しい抗掻痒薬や鎮痛薬の開発に使用されています.

類似化合物との比較

Nalfurafine is unique among kappa-opioid receptor agonists due to its high selectivity and potency. Similar compounds include:

Nalfurafine stands out due to its lack of hallucinogenic effects and its clinical use as an antipruritic agent .

生物活性

Nalfurafine hydrochloride, a selective kappa-opioid receptor (KOR) agonist, has garnered attention for its unique pharmacological profile and therapeutic potential, particularly in treating refractory pruritus associated with chronic conditions like end-stage renal disease and liver disease. This article delves into the biological activity of nalfurafine, highlighting its mechanisms, efficacy in clinical settings, and safety profile.

Nalfurafine primarily acts as an agonist at the KOR, which is part of the opioid receptor family. Unlike other opioid receptors, KOR activation has been associated with antipruritic effects without the typical side effects of mu-opioid receptor agonists, such as respiratory depression and addiction.

Key Findings:

  • Nalfurafine exhibits high affinity for KOR with a bias toward G protein signaling pathways over arrestin pathways, which is significant for its therapeutic effects and reduced side effects compared to traditional opioids .
  • In vitro studies have shown that nalfurafine effectively reduces intracellular cAMP levels, indicating its role in modulating cellular signaling through KOR activation .

1. Refractory Pruritus in Hemodialysis Patients

A pivotal Phase III clinical trial evaluated nalfurafine's efficacy in 337 hemodialysis patients suffering from refractory pruritus. The results demonstrated significant reductions in itch intensity compared to placebo groups:

Group Mean VAS Decrease (mm) Statistical Significance
Nalfurafine 5 μg11.37p = 0.041
Nalfurafine 2.5 μg8.81Not statistically significant
PlaceboBaseline-

The study concluded that nalfurafine is effective and well-tolerated in managing pruritus resistant to conventional treatments .

2. Chronic Liver Disease

Another study focused on patients with chronic liver disease experiencing severe pruritus. In a randomized controlled trial involving 318 subjects:

Group Mean VAS Change at Week 4 (mm) Statistical Significance
Nalfurafine 5 μg27.46p = 0.0056
Nalfurafine 2.5 μg28.56p = 0.0022
Placebo19.25-

Results indicated that nalfurafine significantly improved pruritus scores compared to placebo, reinforcing its role in managing chronic itching conditions .

Safety Profile

Nalfurafine's safety profile is notable for its low incidence of adverse drug reactions (ADRs). Common ADRs include insomnia and mild gastrointestinal disturbances, which are generally manageable:

Adverse Reaction Incidence (%)
Insomnia21
PollakiuriaMild
ConstipationMild

Long-term studies have shown that nalfurafine maintains efficacy without significant toxicity over extended periods .

Case Studies and Research Findings

Several case studies further illustrate the effectiveness of nalfurafine:

  • A long-term follow-up study reported that pruritus completely resolved in a subset of patients after prolonged nalfurafine treatment, with sustained improvements observed up to 20 weeks post-treatment .
  • In preclinical studies, nalfurafine displayed potential as a combination therapy with mu-opioid receptor ligands for pain management, suggesting broader applications beyond itch relief .

特性

IUPAC Name

(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZZHZMWIXFATA-UEZBDDGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905119
Record name (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152657-84-6
Record name Nalfurafine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152657-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalfurafine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152657846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalfurafine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALFURAFINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC41AVD567
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nalfurafine
Reactant of Route 2
Nalfurafine
Reactant of Route 3
Nalfurafine
Reactant of Route 4
Reactant of Route 4
Nalfurafine
Reactant of Route 5
Nalfurafine
Reactant of Route 6
Nalfurafine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。